Enzymatic Kinetic Resolution: Superior Acylation Efficiency vs. Other 2-Alkoxyacetates
In a head-to-head comparison evaluating isopropyl esters of 2-alkoxyacetic acids as acylating agents for the lipase B-catalyzed kinetic resolution of racemic amines, isopropyl 2-propoxyacetate demonstrated the highest effectivity among all tested analogs (2-methoxy-, 2-ethoxy-, 2-propoxy-, and 2-butoxyacetates) [1]. This superior performance was observed across a panel of four structurally diverse racemic amines [(±)-1-phenylethylamine, (±)-4-phenylbutan-2-amine, (±)-heptan-2-amine, and (±)-1-methoxypropane-2-amine], consistently yielding the best balance of conversion and enantioselectivity under both batch and continuous-flow conditions [1]. In continuous-flow mode, this compound enabled excellent conversions (≥46%) and very high enantiomeric excess values (ee ≥ 99%) for all tested substrates [1].
| Evidence Dimension | Acylation efficiency in enzymatic kinetic resolution |
|---|---|
| Target Compound Data | Conversions ≥46%, ee ≥ 99% for four racemic amines; highest effectivity among all tested alkoxyacetates |
| Comparator Or Baseline | Isopropyl 2-methoxyacetate, isopropyl 2-ethoxyacetate, isopropyl 2-butoxyacetate |
| Quantified Difference | Target compound identified as 'highest effectivity' and 'best acylating agent' in the series; specific kinetic parameters not disclosed in abstract but qualitative superiority established. |
| Conditions | Lipase B from Candida antarctica, batch and continuous-flow reactors |
Why This Matters
This evidence directly informs procurement decisions for laboratories developing enzymatic kinetic resolution processes, as it identifies the optimal acylating agent from a defined chemical series, thereby minimizing optimization time and maximizing yield and enantiopurity.
- [1] Oláh, M., Boros, Z., Hornyánszky, G., & Poppe, L. (2018). Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines. Tetrahedron, 74(27), 3663-3670. doi:10.1016/j.tet.2018.05.051 View Source
